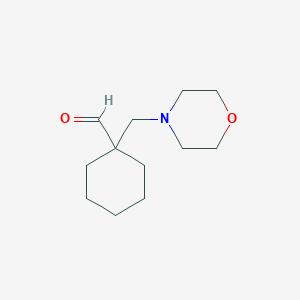

1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde

Description

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-11-12(4-2-1-3-5-12)10-13-6-8-15-9-7-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSAEIKJWRAUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H15NO2

- Molecular Weight : 195.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The morpholine moiety is known for its ability to enhance solubility and bioavailability, making it a valuable scaffold in drug design.

Interaction with Biological Targets

- Neurotransmitter Receptors : The compound has been shown to interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) disorders.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, which could be useful in treating infections.

Biological Activity Data

| Activity Type | Tested Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| CNS Activity | Modulation of neurotransmitter systems | |

| Cytotoxicity | Effects on cancer cell lines |

Antimicrobial Activity

A study conducted by El'chaninov et al. (2018) evaluated the antimicrobial activity of various compounds, including this compound. Results indicated significant inhibition against common bacterial strains, suggesting its potential as an antibacterial agent.

CNS Modulation

Research has also explored the effects of this compound on CNS disorders. In a study focused on substituted morpholine derivatives, it was found that compounds similar to this compound exhibited promising results in modulating serotonin and norepinephrine levels, which are critical in treating depression and anxiety disorders .

Cytotoxicity Studies

In vitro assays have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. These findings indicate its potential as a lead compound for developing novel anticancer therapies .

Scientific Research Applications

Chemical Synthesis

Role as a Building Block

This compound serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique functional groups allow for versatile reactions, making it valuable in the development of novel compounds.

Synthetic Routes

The synthesis of 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde typically involves:

- Reagents : Commonly used reagents include sodium hydride and dimethylformamide (DMF).

- Reaction Conditions : The reactions are often conducted under controlled temperatures to ensure optimal yields.

Medicinal Chemistry

Potential Pharmacological Activities

Research indicates that this compound may have significant pharmacological activities. It has been investigated for its potential as a precursor in synthesizing drugs targeting various diseases, including viral infections.

Case Study: Inhibition of Hepatitis C Virus

A notable application involves its role in synthesizing novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of the NS5B protein in the hepatitis C virus. This suggests that this compound could contribute to antiviral drug development by suppressing viral replication pathways.

Environmental Applications

Environmental Impact and Monitoring

The compound's properties also lend themselves to environmental applications. Its high leachability indicates potential use as a tracer or probe in environmental studies to monitor contamination levels and assess groundwater quality.

Case Study: Tracer Studies

In environmental chemistry, compounds like this compound can be utilized to trace pollutant pathways through soil and water systems. Its detectability through techniques such as NMR spectroscopy allows researchers to study its behavior and interaction with various environmental matrices.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules; versatile reactions. |

| Medicinal Chemistry | Potential precursor for antiviral drugs; involved in synthesizing NS5B inhibitors. |

| Environmental Science | Used as a tracer for monitoring contamination; detectable via NMR spectroscopy. |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde with analogs:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Morpholin-4-ylmethyl | C₁₂H₁₉NO₂ | 209.3 (calculated) | Carbaldehyde, morpholine |

| 1-(4-Chlorophenyl)cyclohexane-1-carbaldehyde (2d) | 4-Chlorophenyl | C₁₃H₁₅ClO | 222.7 | Carbaldehyde, chloroarene |

| 1-(4-Fluorophenyl)cyclohexane-1-carbaldehyde (2e) | 4-Fluorophenyl | C₁₃H₁₅FO | 206.3 | Carbaldehyde, fluoroarene |

| 1-(2-Nitro-1-phenylethyl)cyclohexane-1-carbaldehyde (41g) | 2-Nitro-1-phenylethyl | C₁₅H₁₇NO₃ | 265.3 | Carbaldehyde, nitroalkene |

| 1-(4-Phenylbut-3-yn-1-yl)cyclohexane-1-carbaldehyde (2m) | 4-Phenylbut-3-yn-1-yl | C₁₇H₁₈O | 238.3 | Carbaldehyde, alkyne-arene |

Key Observations :

- Polarity : The morpholine-containing compound exhibits higher polarity due to the heterocycle’s lone pairs, enhancing aqueous solubility compared to halogenated or alkyne-substituted analogs .

- Reactivity : The carbaldehyde group is common across all compounds, enabling reactions like Schiff base formation. However, electron-withdrawing substituents (e.g., nitro in 41g) may alter electrophilicity at the aldehyde carbon .

Antinociceptive Activity

Morpholine derivatives, such as 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione, demonstrate antinociceptive effects in murine models without impairing motor coordination . In contrast, halogenated analogs (e.g., 2d, 2e) lack reported biological data but may exhibit increased lipophilicity, affecting blood-brain barrier penetration.

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic software (e.g., SHELX, WinGX) enables precise determination of molecular conformations . For morpholine-containing compounds:

- The morpholine ring adopts a chair conformation, with hydrogen-bonding interactions involving its oxygen and nitrogen atoms influencing crystal packing .

- Halogenated analogs (e.g., 2d) may exhibit stronger van der Waals interactions due to the chloro substituent, affecting melting points and solubility .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde typically involves:

- Functionalization of cyclohexane derivatives to introduce aldehyde and hydroxymethyl groups.

- Introduction of the morpholin-4-ylmethyl substituent through nucleophilic substitution or reductive amination.

- Purification and isolation of the target compound using solvent extraction, crystallization, or filtration.

Preparation of Cyclohexane Aldehyde Precursors

A key step in the synthesis is obtaining cyclohexane derivatives bearing aldehyde or hydroxymethyl substituents. According to patent WO2011040766A2, 4-(hydroxymethyl)cyclohexanecarboxylic acid and related derivatives can be prepared economically by hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate followed by hydrolysis and solvent extraction steps. This method avoids expensive raw materials and harsh conditions typical of previous methods, yielding high-purity hydroxycyclohexane derivatives that serve as starting materials for further functionalization.

Introduction of the Morpholin-4-ylmethyl Group

The morpholin-4-ylmethyl substituent is generally introduced via nucleophilic substitution or reductive amination involving formaldehyde and morpholine:

- A representative method involves dissolving the aldehyde or ketone precursor in a solvent mixture (e.g., ethanol and DMF), warming the solution, and adding morpholine along with formaldehyde. The reaction is typically conducted at moderate temperatures (around 60 °C) with stirring for about an hour.

- After reaction completion, the mixture is poured into ice water to precipitate the product, which is then filtered and recrystallized from ethanol to improve purity and yield (reported yield approximately 72% in analogous morpholine-substituted ketones).

Reaction Conditions and Catalysts

- Hydrogenation steps for precursor preparation require high-temperature and high-pressure conditions with suitable catalysts, though the patent WO2011040766A2 emphasizes a process that reduces catalyst cost and reaction severity by using distillation residues and alkali salt intermediates.

- The morpholine substitution usually proceeds under mild conditions without the need for strong acids or bases, facilitating selective formation of the morpholin-4-ylmethyl moiety.

Purification and Isolation Techniques

- Organic solvent extraction is used to separate water-insoluble organic materials from aqueous layers, followed by filtration of precipitated solids to isolate the target compound or intermediates.

- Recrystallization from absolute ethanol or other suitable solvents is employed to enhance product purity.

- Washing with water, acid, or brine solutions and drying over anhydrous salts (e.g., Na2SO4) are common to remove impurities.

Summary Table of Preparation Steps

Additional Research Findings

- Alternative synthetic routes for morpholine-substituted compounds involve microwave-assisted alkylation reactions with amines, though specific data for the exact compound are limited.

- The use of triethylamine and protective groups (e.g., DiBOC) in related morpholine-containing syntheses has been reported for other heterocyclic systems, indicating potential for adaptation in complex syntheses.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde, and how can reaction efficiency be maximized?

A1. The compound can be synthesized via a nucleophilic substitution or reductive amination strategy. For example, reacting cyclohexane-1-carbaldehyde derivatives with morpholine-4-ylmethanol in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions. Key considerations:

- Reagent stoichiometry : Use a 1.2:1 molar ratio of morpholine-4-ylmethanol to aldehyde precursor to account for steric hindrance .

- Work-up : Purify via column chromatography (e.g., 2–5% EtOAc/hexane gradient) to isolate the product, as demonstrated for analogous carbaldehydes .

- Yield optimization : Monitor reaction progress by TLC and adjust reaction time (typically 3–6 hours) to avoid side products like over-alkylation .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

A2.

- ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.3–9.4 ppm. The morpholine methylene group (-CH₂-N-) shows resonances at δ ~3.6–3.8 ppm (multiplet), while cyclohexane protons appear between δ 1.2–2.3 ppm .

- ¹³C NMR : The aldehyde carbon is observed at δ ~200–202 ppm. The morpholine carbons (N-CH₂-O) resonate at δ ~53–56 ppm, and the cyclohexane carbons span δ 20–35 ppm .

- IR : A strong C=O stretch at ~1700–1720 cm⁻¹ confirms the aldehyde group.

Advanced Structural and Conformational Analysis

Q. Q3. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

A3.

- Data collection : Use high-resolution (<1.0 Å) diffraction data to resolve the aldehyde and morpholine moieties. SHELX programs (e.g., SHELXL) are preferred for refinement due to their robustness in handling small-molecule structures .

- Conformational analysis : Apply Cremer-Pople puckering parameters to quantify cyclohexane ring distortions. For example, the chair conformation can be confirmed if the puckering amplitude (Q) is ~0.5 Å and the θ angle is ~0° .

- Hydrogen bonding : Use graph-set analysis (Etter’s method) to identify intermolecular interactions between the aldehyde oxygen and morpholine nitrogen, which influence crystal packing .

Q. Q4. What computational methods are suitable for modeling the electronic and steric effects of the morpholine substituent?

A4.

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate steric strain between the morpholine and cyclohexane groups.

- NBO analysis : Quantify hyperconjugation effects between the aldehyde group and morpholine’s lone pairs.

- MD simulations : Assess solvent interactions (e.g., in DMSO or chloroform) to predict solubility and aggregation behavior .

Reactivity and Functionalization

Q. Q5. How does the morpholine group influence the reactivity of the aldehyde in nucleophilic additions or condensation reactions?

A5.

- Steric effects : The morpholine’s bulkiness reduces reactivity toward large nucleophiles (e.g., Grignard reagents) but enhances selectivity in Knoevenagel condensations.

- Electronic effects : The electron-donating morpholine group stabilizes the aldehyde via resonance, slowing oxidation but accelerating imine formation. For example, Schiff base synthesis proceeds efficiently at room temperature in ethanol .

- Catalytic applications : The morpholine-aldehyde motif can act as a ligand in transition-metal catalysis (e.g., Pd-mediated cross-couplings) due to its chelating ability .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address discrepancies in reported yields or spectroscopic data for this compound?

A6.

- Purity assessment : Verify starting materials via GC-MS or HPLC. Impurities in morpholine derivatives (e.g., residual amines) can skew yields .

- Solvent effects : NMR chemical shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d₆). Always report solvent conditions .

- Crystallization conditions : Polymorphism can alter melting points. Use single-crystal X-ray data to confirm phase purity .

Advanced Applications in Drug Discovery

Q. Q7. What strategies enable the incorporation of this compound into bioactive scaffolds?

A7.

- Multicomponent reactions : Use Ugi or Passerini reactions to generate peptidomimetics. The aldehyde reacts with amines/isocyanides, while the morpholine enhances solubility .

- Click chemistry : Functionalize the aldehyde via oxime ligation (e.g., with hydroxylamines) to create bioconjugates for targeted drug delivery .

- SAR studies : Modify the cyclohexane ring (e.g., fluorination) to optimize pharmacokinetic properties while retaining morpholine’s metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.